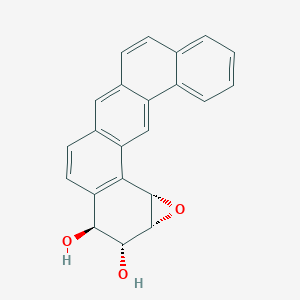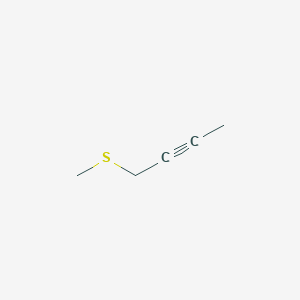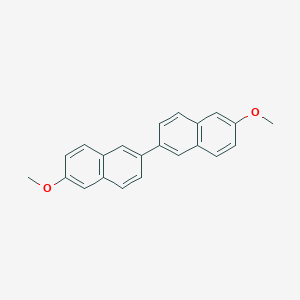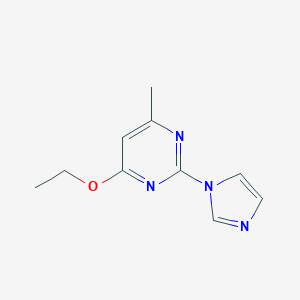
DB(aj)A-DE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DB(aj)A-DE is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of dibenz[a,j]acridine (DB(aj)A), a polycyclic aromatic hydrocarbon (PAH) that is commonly found in cigarette smoke and other environmental pollutants. DB(aj)A-DE has been synthesized to investigate its potential as a tool for studying the effects of DB(aj)A on biological systems.
Wirkmechanismus
The mechanism of action of DB(aj)A-DE is not fully understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and cause damage. DB(aj)A-DE may also interfere with cellular signaling pathways and induce oxidative stress, leading to cellular damage and apoptosis.
Biochemische Und Physiologische Effekte
DB(aj)A-DE has been shown to induce DNA damage and inhibit DNA repair mechanisms in vitro. In addition, this compound has been shown to induce oxidative stress and apoptosis in various cell lines. DB(aj)A-DE may also have effects on cellular signaling pathways and gene expression, although further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DB(aj)A-DE in lab experiments is that it can be used to study the effects of DB(aj)A without the need for exposure to environmental pollutants or cigarette smoke. This allows for more controlled experiments and reduces the risk of confounding factors. However, one limitation of using DB(aj)A-DE is that it may not fully replicate the effects of DB(aj)A in vivo, as the metabolism and distribution of the compound may differ in living organisms.
Zukünftige Richtungen
There are several potential future directions for research on DB(aj)A-DE, including:
1. Investigation of the effects of DB(aj)A-DE on different cell types and tissues to identify potential targets for cancer prevention and treatment.
2. Development of new synthesis methods for DB(aj)A-DE to improve yields and purity.
3. Investigation of the pharmacokinetics and metabolism of DB(aj)A-DE in vivo to better understand its potential as a research tool.
4. Development of new derivatives of DB(aj)A-DE with improved properties for specific research applications.
5. Investigation of the effects of DB(aj)A-DE on epigenetic modifications and gene expression to identify potential mechanisms of action.
Conclusion:
DB(aj)A-DE is a synthetic compound that has potential as a research tool for investigating the effects of DB(aj)A on biological systems. This compound can be used to study the mechanism of action of DB(aj)A, the biochemical and physiological effects of this compound, and potential targets for cancer prevention and treatment. Further research is needed to fully understand the effects of DB(aj)A-DE and to identify new directions for research on this compound.
Synthesemethoden
DB(aj)A-DE is synthesized through a multi-step process that involves the conversion of DB(aj)A into a reactive intermediate, which is then reacted with a nucleophile to form the final product. The synthesis of DB(aj)A-DE is a challenging process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
DB(aj)A-DE has several potential research applications, including the study of the mechanism of action of DB(aj)A and the investigation of the biochemical and physiological effects of this compound on biological systems. DB(aj)A is a known carcinogen and mutagen, and its effects on DNA damage and repair have been extensively studied. DB(aj)A-DE can be used to investigate the specific mechanisms by which DB(aj)A causes DNA damage and to identify potential targets for cancer prevention and treatment.
Eigenschaften
CAS-Nummer |
119181-08-7 |
|---|---|
Produktname |
DB(aj)A-DE |
Molekularformel |
C22H16O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
ICNAMIKDCKTULS-LNRXMEIDSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
Andere CAS-Nummern |
121209-33-4 |
Synonyme |
anti-dibenz(a,j)anthracene-3,4-diol-1,2-epoxide DB(a,j)A-diol-epoxide DB(aj)A-DE dibenz(a,j)anthracene-3,4-diol-1,2-epoxide dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2beta,3alpha,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2beta,3alpha,13calpha))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)












